91% Isolated Yield vs. 56% via Traditional Oleum Hydrolysis Route
The target compound is prepared from tetrafluoroethylene, bromine chloride, and chlorosulfonic acid in an open system at -10 to 0°C without any catalyst, giving a 91% isolated yield and 97% purity . In sharp contrast, the conventional oleum-based hydrolysis of 1,1-difluorotetrahaloethanes produces bromodifluoroacetyl chloride in only 56% yield, requires mercury catalysts, and operates under corrosive, high-temperature conditions .
(+35 pp)
| Evidence Dimension | Isolated yield of the synthetic intermediate (chlorosulfate vs. acetyl halide) |
|---|---|
| Target Compound Data | 91% (2-bromotetrafluoroethyl chlorosulfate) |
| Comparator Or Baseline | 56% (bromodifluoroacetyl chloride via oleum route) |
| Quantified Difference | 35 percentage points higher |
| Conditions | Target: open system, -10–0°C, BrCl/ClSO₃H; Comparator: oleum (50–70% SO₃), Hg catalyst, elevated temperature |
Why This Matters
A 35-percentage-point yield advantage translates directly into lower raw material costs, reduced waste, and higher throughput for procurement.
- [1] Boyko, V.E.; Don, V.L.; Igoumnov, S.M. Preparation of 2-Bromoethyl Tetrafluorochlorosulfate for the Synthesis of Bromodifluoroacetic Acid Derivatives. Fluorine Notes 2019, 124, 5-6. View Source
- [2] FR2826002A1 – Preparation of bromodifluoroacetate compounds used as pharmaceutical intermediates by transforming 1,1-difluoro-1,2-dibromo-dihaloethane compound into bromodifluoroacetyl halide compound with oleum and treating with water or alcohol (2001). View Source
